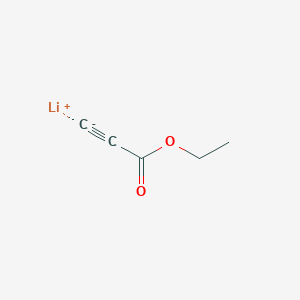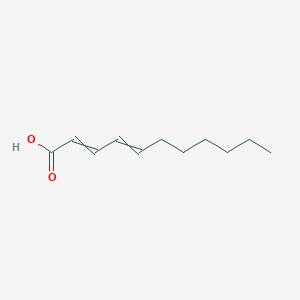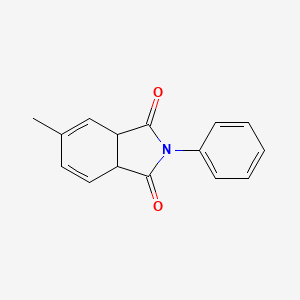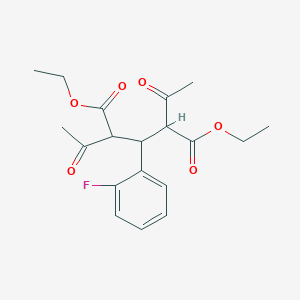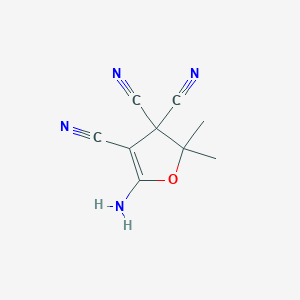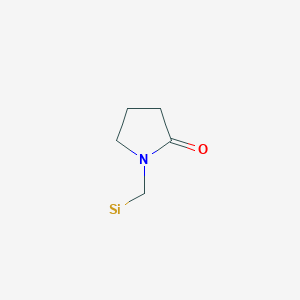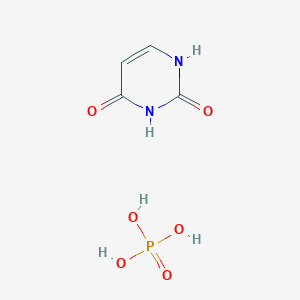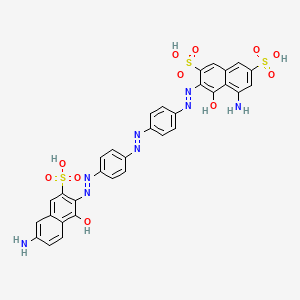![molecular formula C6H10Cl3GeNO B14453755 1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one CAS No. 74656-41-0](/img/structure/B14453755.png)
1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a trichlorogermyl group. Pyrrolidin-2-one, also known as γ-lactam, is a five-membered lactam ring that is a common structural motif in both natural and synthetic compounds. The presence of the trichlorogermyl group introduces unique chemical properties to the compound, making it of interest in various fields of research.
准备方法
The synthesis of 1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidin-2-one with trichlorogermane in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a base such as triethylamine to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the trichlorogermyl group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The trichlorogermyl group can be oxidized to form higher oxidation state germanium compounds.
Reduction: The compound can be reduced to form lower oxidation state germanium compounds.
Substitution: The trichlorogermyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique chemical properties make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trichlorogermyl group can interact with biological molecules, leading to changes in their structure and function. The pyrrolidin-2-one ring can also interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of the research.
相似化合物的比较
1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidin-2-one ring but differ in the substituents attached to the ring. Examples include N-methylpyrrolidin-2-one and N-ethylpyrrolidin-2-one.
Trichlorogermyl compounds: These compounds contain the trichlorogermyl group but differ in the other parts of the molecule. Examples include trichlorogermane and trichlorogermylmethane.
The uniqueness of this compound lies in the combination of the pyrrolidin-2-one ring and the trichlorogermyl group, which imparts distinct chemical and biological properties to the compound.
属性
CAS 编号 |
74656-41-0 |
|---|---|
分子式 |
C6H10Cl3GeNO |
分子量 |
291.1 g/mol |
IUPAC 名称 |
1-(1-trichlorogermylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H10Cl3GeNO/c1-5(10(7,8)9)11-4-2-3-6(11)12/h5H,2-4H2,1H3 |
InChI 键 |
OJXZAFQRHXHBLX-UHFFFAOYSA-N |
规范 SMILES |
CC(N1CCCC1=O)[Ge](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14453684.png)
![1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl-](/img/structure/B14453685.png)
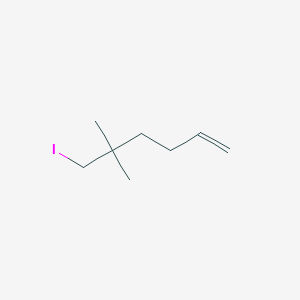
![4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14453699.png)
